molecular formula C20H21N9O4 B10777700 2-{4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidin-5-YL)-ethyl]-benzoylamino}-4-(2H-tetrazol-5-YL)-butyric acid

2-{4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidin-5-YL)-ethyl]-benzoylamino}-4-(2H-tetrazol-5-YL)-butyric acid

Cat. No.: B10777700
M. Wt: 451.4 g/mol
InChI Key: MXAFDBCLWLMXSI-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthetic routes and reaction conditions for LY341770 involve the use of pyrrolo[2,3-d]pyrimidine as a core structure. The synthesis typically includes the following steps:

Chemical Reactions Analysis

LY341770 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: LY341770 can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

LY341770 has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the synthesis and reactivity of pyrrolo[2,3-d]pyrimidine-based antifolates.

    Biology: LY341770 is studied for its interactions with biological targets, particularly thymidylate synthase, an enzyme involved in DNA synthesis.

    Medicine: The compound is investigated for its potential as an antifolate agent in cancer therapy, aiming to inhibit thymidylate synthase and disrupt DNA synthesis in cancer cells.

Mechanism of Action

LY341770 exerts its effects by targeting thymidylate synthase, an enzyme crucial for DNA synthesis. The compound binds to the active site of thymidylate synthase, forming a covalent closed inhibitory complex. This binding inhibits the enzyme’s activity, preventing the synthesis of thymidylate, a nucleotide required for DNA replication. As a result, LY341770 disrupts DNA synthesis and cell proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

LY341770 is compared with other pyrrolo[2,3-d]pyrimidine-based antifolates, such as LY231514. While both compounds target thymidylate synthase, LY341770 has unique structural features that may confer different binding affinities and inhibitory effects. Similar compounds include:

LY341770’s uniqueness lies in its specific structural modifications, which may enhance its binding affinity and selectivity for thymidylate synthase compared to other antifolates.

Properties

Molecular Formula

C20H21N9O4

Molecular Weight

451.4 g/mol

IUPAC Name

(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid

InChI

InChI=1S/C20H21N9O4/c21-20-24-16-15(18(31)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(30)23-13(19(32)33)7-8-14-26-28-29-27-14/h1-2,4-5,9,13H,3,6-8H2,(H,23,30)(H,32,33)(H,26,27,28,29)(H4,21,22,24,25,31)/t13-/m0/s1

InChI Key

MXAFDBCLWLMXSI-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC4=NNN=N4)C(=O)O

Canonical SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC4=NNN=N4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.